molecular formula C8H14F2 B13215332 1,1-Difluoro-2,5-dimethylcyclohexane

1,1-Difluoro-2,5-dimethylcyclohexane

Cat. No.: B13215332
M. Wt: 148.19 g/mol
InChI Key: LUZVCAQCJPCMCI-UHFFFAOYSA-N
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Description

1,1-Difluoro-2,5-dimethylcyclohexane is an organic compound with the molecular formula C8H14F2. It belongs to the class of cycloalkanes, which are saturated hydrocarbons containing carbon atoms arranged in a ring structure. This compound is characterized by the presence of two fluorine atoms and two methyl groups attached to the cyclohexane ring, making it a disubstituted cyclohexane derivative .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-difluoro-2,5-dimethylcyclohexane typically involves the fluorination of 2,5-dimethylcyclohexane. One common method is the direct fluorination using elemental fluorine (F2) in the presence of a catalyst such as cobalt trifluoride (CoF3). The reaction is carried out under controlled conditions to ensure selective fluorination at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The process requires stringent safety measures due to the highly reactive nature of fluorine. The product is then purified through distillation or other separation techniques to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

1,1-Difluoro-2,5-dimethylcyclohexane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,1-Difluoro-2,5-dimethylcyclohexane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1-difluoro-2,5-dimethylcyclohexane involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can significantly alter the compound’s reactivity and binding affinity to various biological targets. Fluorine’s high electronegativity can influence the electronic distribution within the molecule, affecting its interactions with enzymes, receptors, and other biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1-Difluoro-2,5-dimethylcyclohexane is unique due to the presence of both fluorine and methyl groups, which impart distinct chemical and physical properties. The fluorine atoms enhance the compound’s stability and reactivity, while the methyl groups influence its steric and electronic characteristics .

Properties

Molecular Formula

C8H14F2

Molecular Weight

148.19 g/mol

IUPAC Name

1,1-difluoro-2,5-dimethylcyclohexane

InChI

InChI=1S/C8H14F2/c1-6-3-4-7(2)8(9,10)5-6/h6-7H,3-5H2,1-2H3

InChI Key

LUZVCAQCJPCMCI-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C(C1)(F)F)C

Origin of Product

United States

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